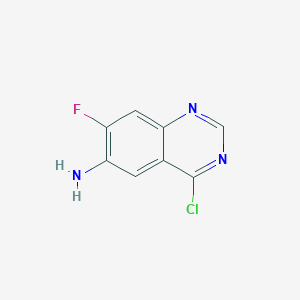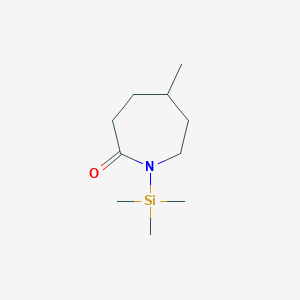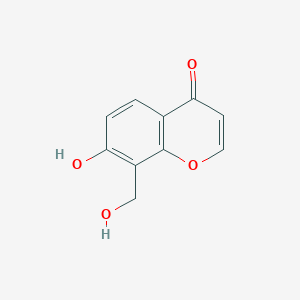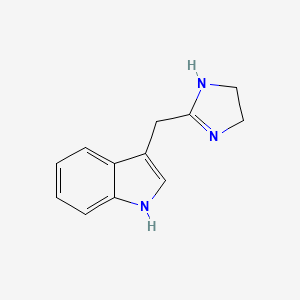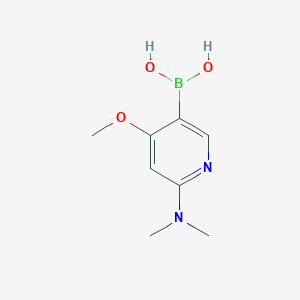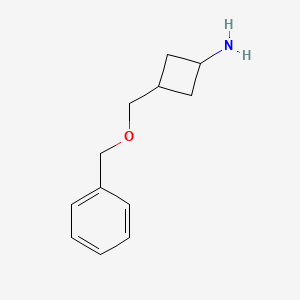
cis-3-((Benzyloxy)methyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-((Benzyloxy)methyl)cyclobutanamine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.26948 g/mol It is a cyclobutanamine derivative, characterized by the presence of a benzyloxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-((Benzyloxy)methyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: cis-3-((Benzyloxy)methyl)cyclobutanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development purposes .
Biology: In biological research, this compound can be used to study the effects of cyclobutanamine derivatives on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with unique properties .
Mechanism of Action
The mechanism of action of cis-3-((Benzyloxy)methyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-3-((Benzyloxy)cyclobutanamine): A closely related compound with a similar structure but lacking the methyl group.
trans-3-((Benzyloxy)methyl)cyclobutanamine: The trans isomer of the compound, differing in the spatial arrangement of the benzyloxy and methyl groups.
Uniqueness: cis-3-((Benzyloxy)methyl)cyclobutanamine is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. This configuration can result in different pharmacological and chemical properties compared to its trans isomer and other related compounds .
Properties
CAS No. |
847416-94-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
RQAVITWHCIZOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


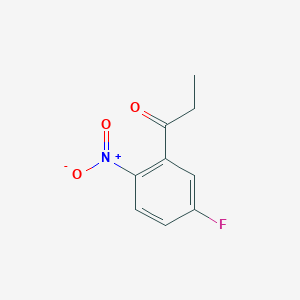
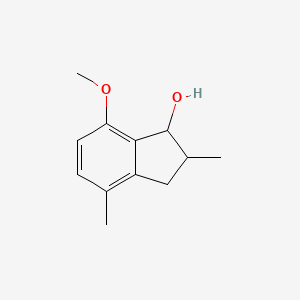
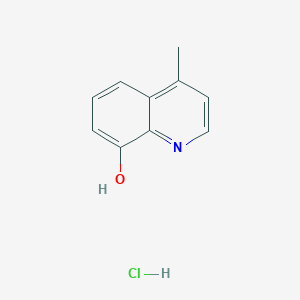
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
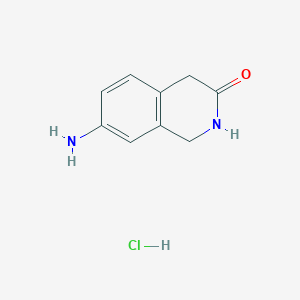
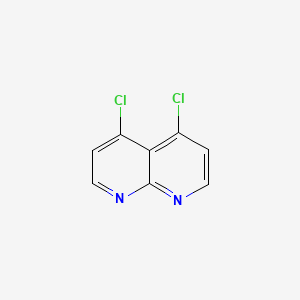
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
